molecular formula C15H17NO2 B15107565 ethyl 4-benzyl-2-methyl-1H-pyrrole-3-carboxylate CAS No. 790719-61-8

ethyl 4-benzyl-2-methyl-1H-pyrrole-3-carboxylate

Cat. No.: B15107565
CAS No.: 790719-61-8
M. Wt: 243.30 g/mol
InChI Key: BJXYJZMTFIJWOE-UHFFFAOYSA-N
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Description

Ethyl 4-benzyl-2-methyl-1H-pyrrole-3-carboxylate is a heterocyclic organic compound that belongs to the pyrrole family Pyrroles are five-membered aromatic rings containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-benzyl-2-methyl-1H-pyrrole-3-carboxylate typically involves the reaction of 4-benzyl-2-methyl-1H-pyrrole-3-carboxylic acid with ethanol in the presence of an acid catalyst. The reaction proceeds through esterification, where the carboxylic acid group reacts with ethanol to form the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-benzyl-2-methyl-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole-3-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, introducing different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitro groups can be introduced under acidic conditions.

Major Products

    Oxidation: Pyrrole-3-carboxylic acid derivatives.

    Reduction: Alcohol derivatives of the ester group.

    Substitution: Various substituted pyrrole derivatives depending on the electrophile used.

Scientific Research Applications

Ethyl 4-benzyl-2-methyl-1H-pyrrole-3-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of ethyl 4-benzyl-2-methyl-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-methyl-1H-pyrrole-3-carboxylate: Similar structure but lacks the benzyl group.

    Ethyl 4-methyl-1H-pyrrole-3-carboxylate: Similar structure but lacks the benzyl and 2-methyl groups.

    Ethyl 4-benzyl-1H-pyrrole-3-carboxylate: Similar structure but lacks the 2-methyl group.

Uniqueness

Ethyl 4-benzyl-2-methyl-1H-pyrrole-3-carboxylate is unique due to the presence of both benzyl and 2-methyl groups, which can influence its chemical reactivity and biological activity. These substituents can enhance its ability to interact with specific molecular targets, making it a valuable compound for research and development.

Properties

CAS No.

790719-61-8

Molecular Formula

C15H17NO2

Molecular Weight

243.30 g/mol

IUPAC Name

ethyl 4-benzyl-2-methyl-1H-pyrrole-3-carboxylate

InChI

InChI=1S/C15H17NO2/c1-3-18-15(17)14-11(2)16-10-13(14)9-12-7-5-4-6-8-12/h4-8,10,16H,3,9H2,1-2H3

InChI Key

BJXYJZMTFIJWOE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC=C1CC2=CC=CC=C2)C

solubility

30.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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